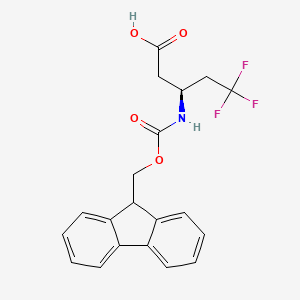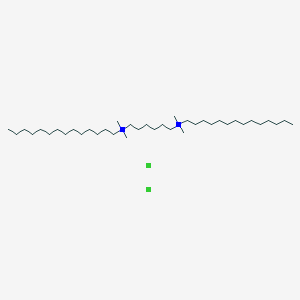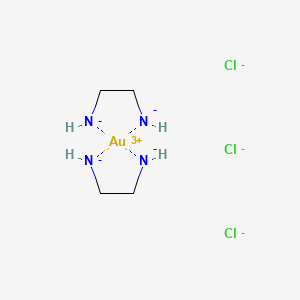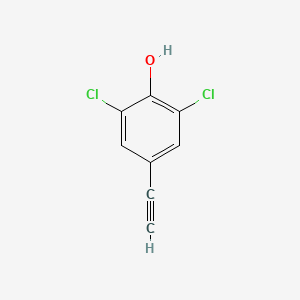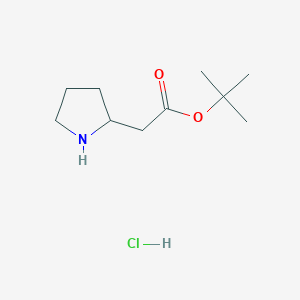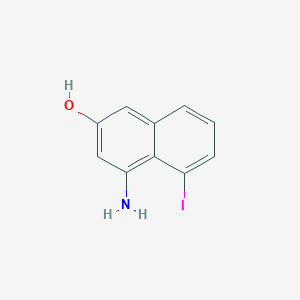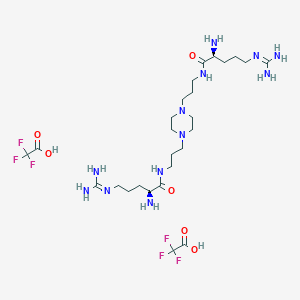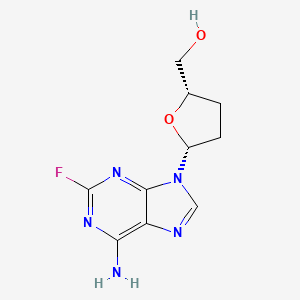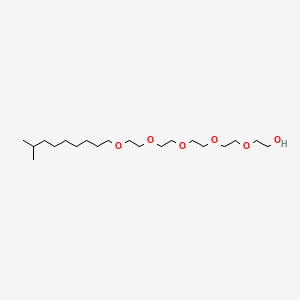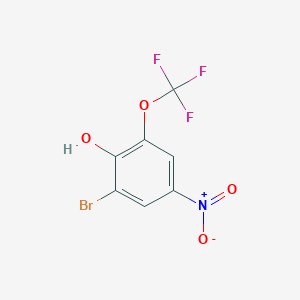
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol is an organic compound with the molecular formula C7H3BrF3NO4 This compound is characterized by the presence of bromine, nitro, and trifluoromethoxy groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol typically involves multiple steps, starting from commercially available precursors. One common method includes:
Bromination: The addition of a bromine atom to the nitrated phenol using bromine or a bromine source like N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The phenol group can be oxidized to a quinone derivative using oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: 2-Amino-4-nitro-6-(trifluoromethoxy)phenol.
Oxidation: Quinone derivatives.
Scientific Research Applications
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-nitro-6-(trifluoromethoxy)phenol depends on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the nitro and trifluoromethoxy groups can enhance its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
4-Nitro-6-(trifluoromethoxy)phenol:
2-Bromo-6-(trifluoromethoxy)phenol: Lacks the nitro group, influencing its chemical behavior and uses.
Uniqueness
2-Bromo-4-nitro-6-(trifluoromethoxy)phenol is unique due to the combination of bromine, nitro, and trifluoromethoxy groups on the phenol ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C7H3BrF3NO4 |
|---|---|
Molecular Weight |
302.00 g/mol |
IUPAC Name |
2-bromo-4-nitro-6-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C7H3BrF3NO4/c8-4-1-3(12(14)15)2-5(6(4)13)16-7(9,10)11/h1-2,13H |
InChI Key |
ZQHUMRDXFMJFTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


